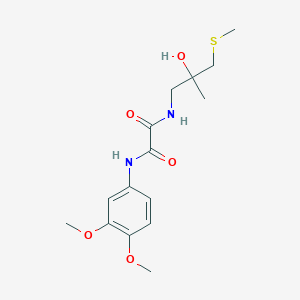

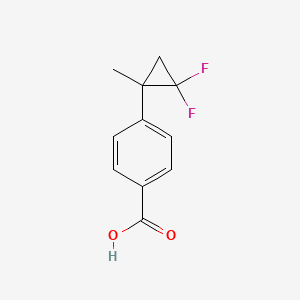

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Catalysis

A Novel Synthetic Approach

A study by Mamedov et al. (2016) introduced a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applied to the synthesis of related oxalamide compounds through classical and novel rearrangement sequences. This approach is operationally simple and high yielding, making it a valuable tool for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Copper-Catalyzed Hydroxylation

Xia et al. (2016) demonstrated the use of a copper catalytic system for the hydroxylation of (hetero)aryl halides, employing N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide as a catalytic component. This method facilitated the conversion of various (hetero)aryl chlorides, bromides, and iodides into their hydroxylated counterparts under mild conditions, showing the potential utility of oxalamides in catalytic transformations (Xia et al., 2016).

Molecular Structures and Reactivity

Twinned Crystal Structure Analysis

Research by Štefanić et al. (2004) on the crystal structure of a racemic mixture of a similar oxalamide compound revealed insights into its molecular conformation and hydrogen bonding. This study highlights the potential for oxalamides to form dimeric structures through hydrogen bonding, which could influence their reactivity and application in material science (Štefanić et al., 2004).

Applications in Material Science

Affinitychromic Polythiophenes

Bernier et al. (2002) discussed the development of postfunctionalizable chromic polythiophenes, indicating the versatility of oxalamide derivatives in creating polymers that respond to different analytes through color changes. This work exemplifies the potential use of oxalamides in the development of high-throughput screening tools and drug discovery platforms (Bernier et al., 2002).

Propiedades

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-15(20,9-23-4)8-16-13(18)14(19)17-10-5-6-11(21-2)12(7-10)22-3/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXYMGVFZVWKGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)(CSC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2369705.png)

![2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide](/img/structure/B2369708.png)

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro-6H,7H, 8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2369713.png)

![(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2369716.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate](/img/structure/B2369717.png)

![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369718.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2369721.png)

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2369726.png)

![6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride](/img/structure/B2369728.png)